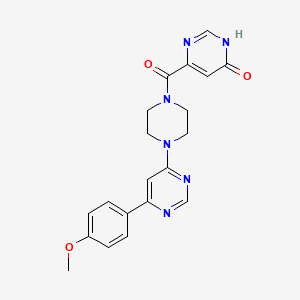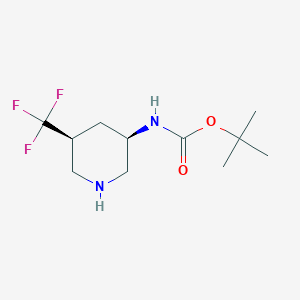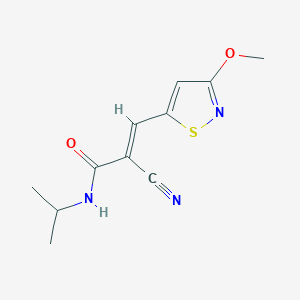
2-(2-氯-4-硝基苯基)乙酸
描述
The compound "2-(2-Chloro-4-nitrophenyl)acetic acid" is a chlorinated nitrophenyl acetic acid derivative. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding its properties and synthesis.
Synthesis Analysis
The synthesis of related compounds often involves the use of reagents that can introduce nitro and chloro groups into aromatic rings. For instance, the synthesis of hydroxamic acids from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement is an example of how nitrophenyl groups can be incorporated into a molecule . Similarly, the preparation of (2-nitrophenyl)acetates from (2-nitrophenyl)acetic acid for protecting hydroxyl functions indicates the reactivity of nitrophenyl acetic acid derivatives .
Molecular Structure Analysis
The molecular structure of related compounds, such as the silver complex of 2-(2-nitrophenyl)acetic acid, shows that the molecules consist of independent ligands and metal ions with a distorted coordination environment. The orientation of nitro groups with respect to the benzene rings can be significant, as seen in the dihedral angles reported in the crystal structure of the silver complex .
Chemical Reactions Analysis
Chemical reactions involving nitrophenyl acetic acid derivatives can be complex. For example, the chlorination of 4-chloro-2-methyl-6-nitrophenol leads to the formation of epimeric acyclic carboxylic acids, indicating that chlorination reactions can proceed with the introduction of additional chlorine atoms and changes in the molecular structure . The nitration of chlorinated benzene derivatives also shows the potential for multiple substitution patterns and the formation of adducts that can undergo further transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(2-Chloro-4-nitrophenyl)acetic acid" can be inferred from related compounds. For instance, the stability of (2-nitrophenyl)acetates under common carbohydrate transformations suggests that nitrophenyl acetic acid derivatives can be stable under various conditions . The oxidation of 2-(2-chloroethoxy) ethanol to 2-(2-chloroethoxy) acetic acid using nitric acid as an oxidant demonstrates the reactivity of chloroethoxy acetic acid derivatives and suggests that similar oxidizing conditions could be applicable to chloronitrophenyl acetic acid derivatives .
科学研究应用
环境影响和毒理学
一项关注与2,4-D除草剂相关的化学物质2-(2-氯-4-硝基苯基)乙酸的科学计量学回顾,提供了关于其毒性和环境命运的全球研究趋势和研究中的空白的见解。该回顾确定了一些具有重要兴趣的领域,包括对非靶标物种的毒理效应、分子生物学方面以及这类化合物在环境中的降解(Zuanazzi et al., 2020)。
工业应用
某些酸,包括乙酸和相关的有机酸,在工业清洁和腐蚀抑制中的作用突显了2-(2-氯-4-硝基苯基)乙酸在类似情境中的潜在应用。包括具有2-(2-氯-4-硝基苯基)乙酸中存在的官能团的有机抑制剂在保护金属在酸性环境中的有效性方面表现出效果,暗示了在工业过程中可能的使用(Goyal et al., 2018)。
废水处理
过氧乙酸在废水处理中的消毒潜力,由于其广谱抗菌活性,表明类似于2-(2-氯-4-硝基苯基)乙酸的化合物也可能在环境管理实践中找到相关性,特别是如果它们具有类似的性质或可以转化为有效的消毒剂(Kitis, 2004)。
大气化学
关于大气中硝基酚的研究揭示了这些化合物的途径和转化,这可以为评估2-(2-氯-4-硝基苯基)乙酸的环境行为和潜在大气影响提供信息。了解这些机制对于评估化学相关物质的环境风险和降解途径至关重要(Harrison et al., 2005)。
农业和除草剂使用
对广泛使用的除草剂2,4-D的环境行为和生态毒理学效应的研究强调了了解类似化合物的命运和影响的重要性。这些知识可以指导在农业环境中安全有效地使用相关化学品,以最小化环境污染和对非靶标物种的危害(Islam et al., 2017)。
安全和危害
“2-(2-Chloro-4-nitrophenyl)acetic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .
未来方向
属性
IUPAC Name |
2-(2-chloro-4-nitrophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVVWINDBFSBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-{[3-(3-cyanophenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2550553.png)

![N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2550556.png)

![3-(3,4-dimethylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2550558.png)
![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2550559.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide](/img/structure/B2550560.png)


![4-[(2-Fluorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2550565.png)

![(Z)-5-bromo-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2550569.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2550572.png)
